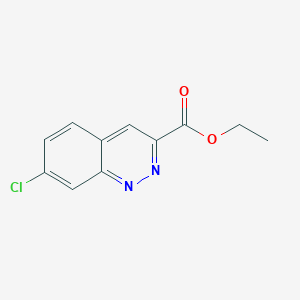

Ethyl 7-chlorocinnoline-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 7-chlorocinnoline-3-carboxylate is a chemical compound with the molecular formula C11H9ClN2O2 . It is used in research and development .

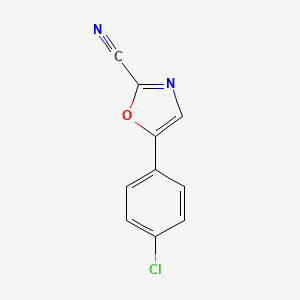

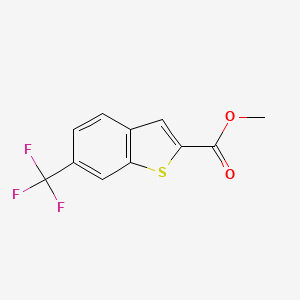

Molecular Structure Analysis

The molecular structure of Ethyl 7-chlorocinnoline-3-carboxylate consists of a cinnoline core, which is a nitrogen-containing heterocycle, with a chlorine atom at the 7-position and a carboxylate ester at the 3-position .Physical And Chemical Properties Analysis

Ethyl 7-chlorocinnoline-3-carboxylate is a pale-yellow to yellow-brown solid . It has a molecular weight of 236.66 . The compound is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen

1. Analytical Methods for Determining Antioxidant Activity

Ethyl 7-chlorocinnoline-3-carboxylate is often employed in assays to measure antioxidant capacity. One prominent assay is the ABTS/PP Decolorization Assay, where certain antioxidants, specifically phenolic ones, can form coupling adducts with ABTS•+. These adducts can further degrade into compounds like 3-ethyl-2-oxo-1,3-benzothiazoline-6-sulfonate and 3-ethyl-2-imino-1,3-benzothiazoline-6-sulfonate. The contribution of such coupling reactions to the total antioxidant capacity and the relevance of the oxidation products warrant further exploration (Ilyasov et al., 2020). Additionally, other analytical methods for determining antioxidant activity, including various tests based on hydrogen atom transfer (HAT) and electron transfer (ET), use chemical reactions where characteristic colours or discolouration are monitored through specific wavelength absorption. Such methods have been successfully applied in analyzing antioxidants and determining the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).

2. Relevance in Biocompatible, Degradable Materials

Research also suggests the involvement of Ethyl 7-chlorocinnoline-3-carboxylate in the development of biocompatible, degradable materials. For instance, hyaluronan derivatives obtained through the chemical modification and partial or total esterification of the carboxyl groups of hyaluronan show promise in various clinical applications. The physico-chemical and biological properties of these materials, influenced by the type and extent of esterification, offer a spectrum of polymers that either promote or inhibit the adhesion of certain types of cells (Campoccia et al., 1998).

3. Ethyl 7-chlorocinnoline-3-carboxylate in Electrochemical Surface Finishing and Energy Storage

Ethyl 7-chlorocinnoline-3-carboxylate also finds its application in electrochemical technology, particularly involving Lewis acidic haloaluminate room-temperature ionic liquids. The review in this domain categorizes the technology based on these ionic liquids into two main topics: electroplating and energy storage. It emphasizes the need for novel insights and findings through state-of-the-art technologies to bring haloaluminate room-temperature ionic liquids and their mixtures back into focus for technological applications (Tsuda, Stafford, & Hussey, 2017).

Safety And Hazards

Ethyl 7-chlorocinnoline-3-carboxylate is associated with several hazard statements, including H302, H315, H320, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

ethyl 7-chlorocinnoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)10-5-7-3-4-8(12)6-9(7)13-14-10/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHDNOFTVHXOAJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C2C=C(C=CC2=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90613769 |

Source

|

| Record name | Ethyl 7-chlorocinnoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-chlorocinnoline-3-carboxylate | |

CAS RN |

104092-54-8 |

Source

|

| Record name | Ethyl 7-chlorocinnoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-(7-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylamine](/img/structure/B1369984.png)

![N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B1369990.png)

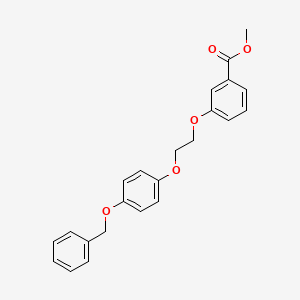

![3-{3-[4-(Benzyloxy)phenoxy]-propoxy}benzenecarbaldehyde](/img/structure/B1369993.png)

![2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate](/img/structure/B1369995.png)

![Amino{[4-(4-chlorophenoxy)phenyl]amino}methane-1-thione](/img/structure/B1370002.png)